N-(3-Amino-4-fluorophenyl)-2-methoxyacetamide
Description
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Properties
IUPAC Name |
N-(3-amino-4-fluorophenyl)-2-methoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O2/c1-14-5-9(13)12-6-2-3-7(10)8(11)4-6/h2-4H,5,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFFPWRPAQGFDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC(=C(C=C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-Amino-4-fluorophenyl)-2-methoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a fluorine atom at the para position of the phenyl ring, which can enhance its lipophilicity and potentially improve bioavailability. The methoxyacetamide group is crucial for its interaction with biological targets. The following table summarizes key structural features:
| Feature | Description |
|---|---|
| Chemical Formula | CHFNO |
| Molecular Weight | 197.21 g/mol |
| Functional Groups | Amino, Methoxy, Acetamide |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds with proteins, influencing their function. Additionally, the methoxyacetamide moiety may inhibit enzyme activity, leading to various biological effects such as:
- Antimicrobial Activity: Preliminary studies indicate that this compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis or function.
- Anticancer Activity: Research has shown that it can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways.
Antimicrobial Properties
In vitro studies have demonstrated that this compound possesses significant antimicrobial activity against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at concentrations below 50 µg/mL.
Anticancer Efficacy
The anticancer potential of this compound was evaluated through several assays:
-
MTT Assay: This assay was performed on multiple cancer cell lines (e.g., MDA-MB-231, HT-29). Results indicated that the compound exhibits IC values significantly lower than those of standard chemotherapeutics like cisplatin.
Cell Line IC (µM) Comparison with Cisplatin MDA-MB-231 0.4 78.75 times more potent HT-29 0.8 50.8 times more active - Apoptosis Induction: Flow cytometry analysis revealed that treatment with this compound leads to increased Annexin V staining, indicating a rise in apoptotic cells.
Case Study 1: In Vivo Efficacy
A study was conducted using a GTL-16 human gastric carcinoma xenograft model to assess the in vivo efficacy of this compound. The compound demonstrated complete tumor stasis following oral administration, supporting its potential as a therapeutic agent.
Case Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship revealed that modifications to the fluorine atom or the methoxy group can significantly alter the compound's biological activity. For example, replacing fluorine with chlorine resulted in decreased anticancer potency but increased solubility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
